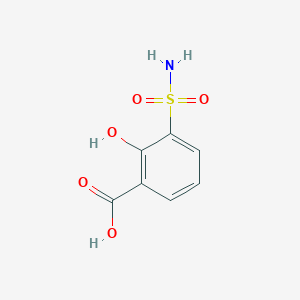

2-Hydroxy-3-sulfamoylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7NO5S |

|---|---|

Molecular Weight |

217.20 g/mol |

IUPAC Name |

2-hydroxy-3-sulfamoylbenzoic acid |

InChI |

InChI=1S/C7H7NO5S/c8-14(12,13)5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13) |

InChI Key |

LTXPXASMSXBGLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxy 3 Sulfamoylbenzoic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.comucalgary.ca For 2-hydroxy-3-sulfamoylbenzoic acid, the analysis would identify the primary functional groups—hydroxyl, sulfamoyl, and carboxylic acid—and the key disconnections to simplify the aromatic ring.

The primary precursors identified through this analysis are typically substituted benzene (B151609) derivatives. Salicylic (B10762653) acid (2-hydroxybenzoic acid) is a logical starting point, as it already contains the hydroxyl and carboxyl groups in the correct relative positions. The main challenge then becomes the regioselective introduction of the sulfamoyl group at the C-3 position. Another potential precursor is 3-aminosalicylic acid, where the amino group can be converted to the sulfamoyl group via diazotization followed by reaction with sulfur dioxide and a suitable chlorine source, and subsequent amination.

Direct Synthesis Approaches

Direct synthesis aims to introduce the required functional groups onto a pre-existing aromatic scaffold in a single or a few steps. These methods often rely on the principles of electrophilic aromatic substitution. wikipedia.org

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental reaction type in organic chemistry used to attach substituents to aromatic rings. wikipedia.orgchemeurope.com The synthesis of this compound can, in principle, be achieved by the direct sulfamoylation of salicylic acid. However, this direct approach is challenging due to the directing effects of the existing hydroxyl and carboxyl groups. Both are ortho-, para-directing groups, but the hydroxyl group is a stronger activator. This would likely lead to sulfonation at the C-5 position, para to the hydroxyl group, rather than the desired C-3 position.

To achieve the desired regioselectivity, the reaction conditions, including the choice of sulfonating agent and solvent, must be carefully controlled. The use of a bulky sulfonating agent might favor substitution at the less sterically hindered C-5 position. Therefore, direct sulfonation is often not the preferred method for this specific isomer.

Selective Functionalization of Aromatic Rings

Achieving selective functionalization often requires the use of protecting groups or the careful orchestration of the directing effects of multiple substituents. For instance, if starting with salicylic acid, one might consider temporarily blocking the more reactive C-5 position to direct the incoming electrophile to the C-3 position. However, finding a suitable and reversible blocking group for this specific transformation can be synthetically challenging.

An alternative strategy involves starting with a molecule that already has a group at the 3-position that can be readily converted to a sulfamoyl group. This circumvents the regioselectivity issue associated with direct electrophilic substitution on salicylic acid.

Multi-Step Synthetic Routes

Multi-step syntheses provide greater control over the final product's structure by introducing and modifying functional groups in a stepwise manner. libretexts.org This approach is generally more reliable for obtaining the desired isomer of this compound.

Introduction and Manipulation of the Hydroxyl Group

In some synthetic routes, the hydroxyl group may be introduced at a later stage. For instance, one could start with 3-sulfamoylbenzoic acid and then introduce the hydroxyl group at the C-2 position. However, the sulfamoyl and carboxyl groups are meta-directing deactivators, making electrophilic hydroxylation at the ortho position difficult.

A more feasible approach involves starting with a precursor where the hydroxyl group is already present or is protected. If the hydroxyl group is protected, for example as a methoxy (B1213986) ether, the sulfamoyl group can be introduced, and the protecting group can be removed in the final step to yield the desired product. The synthesis of 3-hydroxybenzoic acid derivatives has been reported where a hydroxyl group is first esterified and then etherified before further modifications. rasayanjournal.co.in This highlights the use of protecting group strategies to facilitate the synthesis of substituted benzoic acids.

Another enzymatic approach, the Kolbe-Schmitt reaction, has been used for the synthesis of hydroxybenzoic acids by carboxylating phenolic substrates. nih.gov While this has been applied to produce 2-hydroxyterephthalic acid from 3-hydroxybenzoic acid, it demonstrates an alternative strategy for manipulating carboxyl and hydroxyl groups on a benzene ring. nih.gov

Formation of the Carboxylic Acid Moiety

The synthesis of this compound typically commences with a precursor where the carboxylic acid functionality is already established. The common starting material for this synthesis is 2-hydroxybenzoic acid, more commonly known as salicylic acid. In this synthetic pathway, the carboxylic acid group is not formed during the primary reaction sequence but is an integral part of the initial substrate.

The presence of the carboxyl and hydroxyl groups on the aromatic ring significantly influences the subsequent electrophilic substitution reactions required to introduce the sulfamoyl group. The synthetic challenge, therefore, lies not in the formation of the carboxylic acid moiety itself, but in the regioselective introduction of the sulfamoyl group at the C-3 position of the salicylic acid backbone. Alternative approaches could involve the carboxylation of a pre-functionalized phenol (B47542) derivative, for instance, through a Kolbe-Schmitt reaction on a suitable phenol, but the use of salicylic acid as the starting material is a more direct route. sci-hub.se

Positional Isomer Control in Synthesis

The regioselectivity of the sulfonation of salicylic acid is a critical aspect of the synthesis of this compound. The hydroxyl (-OH) and carboxylic acid (-COOH) groups of salicylic acid are both ortho-, para-directing groups. However, the powerful electron-donating nature of the hydroxyl group makes it the dominant directing group. Consequently, electrophilic substitution is anticipated to occur at the positions ortho and para to the hydroxyl group, which correspond to the C-3 and C-5 positions of salicylic acid.

Direct sulfonation of salicylic acid with concentrated sulfuric acid or oleum (B3057394) typically leads to the formation of 5-sulfosalicylic acid as the major product due to less steric hindrance at the C-5 position. To achieve substitution at the C-3 position, a more strategic approach is often necessary. This may involve the use of specific sulfonating agents or protecting group strategies to block the more reactive C-5 position, thereby directing the sulfonation to the C-3 position. Another approach could be the use of a milder sulfonating agent under carefully controlled temperature conditions to favor the kinetically controlled product over the thermodynamically more stable 5-substituted isomer.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to maximize the yield and purity of this compound. Key parameters that require careful control include temperature, reaction time, and the stoichiometry of the reactants.

The synthesis generally proceeds through a two-step sequence: chlorosulfonation of salicylic acid followed by amination.

Chlorosulfonation: Salicylic acid is reacted with an excess of chlorosulfonic acid. The temperature of this reaction must be carefully controlled, as higher temperatures can lead to the formation of undesired side products and decomposition. A typical procedure involves the slow addition of salicylic acid to cooled chlorosulfonic acid, followed by a gradual increase in temperature to complete the reaction.

Amination: The resulting 2-hydroxy-3-chlorosulfonylbenzoic acid is then reacted with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form the sulfonamide. The amination step is often carried out in a suitable solvent and at a controlled pH to ensure the selective reaction at the sulfonyl chloride group without affecting the carboxylic acid moiety.

Optimization studies would involve a systematic variation of these parameters to identify the conditions that provide the highest conversion of the starting material and the cleanest formation of the desired product. The use of a catalyst in the sulfonation step could also be explored to improve regioselectivity and reaction rates.

| Reaction Step | Key Parameters to Optimize | Typical Conditions |

| Chlorosulfonation | Temperature, Reaction Time, Stoichiometry of Chlorosulfonic Acid | -10°C to room temperature, 1-4 hours, 3-5 equivalents of chlorosulfonic acid |

| Amination | pH, Temperature, Amine Source | pH 8-10, 0°C to room temperature, Aqueous ammonia |

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the use of greener solvents, reduction of hazardous reagents, and improvement of atom economy.

One of the primary considerations is the replacement of traditional organic solvents with more environmentally benign alternatives. For the amination step, conducting the reaction in water is a highly attractive green option. rsc.org This approach eliminates the need for volatile organic compounds (VOCs) and simplifies the work-up procedure, as the product can often be isolated by filtration.

Analytical Confirmation of Synthesized Compound Structure

The structural confirmation and purity assessment of the synthesized this compound are essential. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization Methods

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the different functional groups present in the molecule. jst.go.jpresearchgate.net

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| O-H (Phenol) | 3600-3200 (broad) |

| N-H (Sulfonamide) | 3400-3300 (two bands for -NH₂) |

| C=O (Carboxylic Acid) | 1720-1680 |

| S=O (Sulfonamide) | 1350-1300 and 1170-1150 (asymmetric and symmetric stretching) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. psu.edunih.gov The chemical shifts of the protons and carbons are influenced by the electronic environment created by the substituents on the benzene ring.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

Aromatic protons would appear in the region of δ 7.0-8.5 ppm, with their multiplicity and coupling constants providing information about their relative positions.

The acidic proton of the carboxylic acid would likely be a broad singlet at a downfield chemical shift (δ > 12 ppm).

The phenolic proton would also appear as a broad singlet.

The protons of the -NH₂ group of the sulfonamide would be observed as a singlet or two distinct signals depending on the rotation around the S-N bond.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the synthesized this compound. farmaciajournal.comresearchgate.nethelixchrom.com A reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The purity is determined by integrating the peak area of the main compound and any impurities detected. The method can also be used to separate and quantify any positional isomers formed during the synthesis.

Chemical Reactivity and Transformation of 2 Hydroxy 3 Sulfamoylbenzoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical reactions, enabling the formation of esters, amides, and salts.

Esterification Reactions

Esterification of the carboxylic acid group of 2-hydroxy-3-sulfamoylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of the corresponding 2-chlorosulfonylbenzoyl chloride with an appropriate alcohol. google.com This intermediate is generated by treating 2-sulfobenzoic anhydride (B1165640) with a chlorinating agent like phosphorus pentachloride. google.com The subsequent reaction with an alcohol, such as isopropanol, yields the isopropyl ester of 2-chlorosulfonylbenzoic acid. google.com This is then converted to the final sulfamoylbenzoate ester by treatment with ammonia (B1221849). google.com

Another approach involves the direct reaction of 2-sulfobenzoic anhydride with an alcohol, like cyclobutanol, to form the 2-sulfobenzoate ester. google.com This intermediate is then chlorinated and subsequently treated with ammonia to yield the desired ester. google.com These methods have been used to synthesize various branched alkyl and cycloalkyl esters of 2-sulfamoylbenzoic acid. google.com

A study on the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid oxime esters utilized thionyl chloride to convert the carboxylic acid to its acid chloride, which then reacted with N-Boc-hydroxylamine to form an intermediate oxime ester. unibs.it

Table 1: Examples of Esterification Reactions

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Chlorosulfonylbenzoyl chloride | Isopropanol, Ammonia | Isopropyl 2-sulfamoylbenzoate | google.com |

| 2-Sulfobenzoic anhydride | Cyclobutanol, PCl5, Ammonia | Cyclobutyl 2-sulfamoylbenzoate | google.com |

Amidation Reactions

The carboxylic acid functionality of this compound can be converted to an amide through various coupling methods. One synthetic route involves the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the reaction between the carboxylic acid and an amine. nih.govrsc.orgjmb.or.kr For instance, sulfamoyl-benzamide derivatives have been synthesized by reacting sulfamoylbenzoic acids with different amines in the presence of EDC. nih.govrsc.org

Another method for amide formation is the use of propylphosphonic anhydride (T3P) as a coupling reagent. nih.gov This has been employed in the synthesis of 2-(sulfonamido)-N-benzamides by coupling a sulfonamide-functionalized benzoic acid with an aniline (B41778) or other amine. nih.gov The synthesis of hydroxybenzoic acid-amine conjugates has also been achieved in engineered E. coli by expressing genes for hydroxybenzoic acid-CoA ligase and BAHD N-acyltransferases, which catalyze the amide bond formation between a hydroxybenzoyl-CoA and an amine like tryptamine. jmb.or.kr

Table 2: Examples of Amidation Reactions

| Starting Material | Reagent(s)/Method | Amine | Product | Reference |

|---|---|---|---|---|

| Sulfamoylbenzoic acids | Carbodiimide coupling | n-Butylamine, Cyclopropylamine (B47189), Benzylamine, Morpholine (B109124), Substituted anilines | Sulfamoyl-benzamides | nih.govrsc.org |

| Sulfonamide benzoic acid | T3P | Aniline or other amines | 2-(Sulfonamido)-N-benzamides | nih.gov |

Salt Formation

As a carboxylic acid, this compound can react with bases to form salts. The acidic proton of the carboxylic acid group can be readily abstracted by a base. For instance, the sodium salt of 2-[5-(2-Hydroxy-5-sulfophenyl)-3-phenyl-1-formazyl]benzoic acid is a known compound. sigmaaldrich.com While direct studies on the salt formation of this compound are not extensively detailed in the provided context, the fundamental chemistry of carboxylic acids dictates that it will form salts with various inorganic and organic bases. The formation of a sodium salt of a related sulfonated salicylic (B10762653) acid derivative has been documented. rsc.org

Reactions at the Sulfamoyl Functionality

The sulfamoyl group (-SO2NH2) also offers a site for chemical modification, particularly at the nitrogen atom.

N-Alkylation and N-Acylation

The nitrogen atom of the sulfamoyl group can undergo alkylation and acylation reactions. N-alkylation of sulfonamides can be challenging but has been achieved under specific conditions. For example, the N-alkylation of 2-amino-3-acylthiophenes, a related class of compounds, has been accomplished using a carbamate (B1207046) protecting group followed by reaction with an alkylating agent in the presence of a base like cesium carbonate. psu.edu

N-acylation of sulfonamides is a more common transformation. This can be achieved using acylating agents such as N-acylbenzotriazoles in the presence of a base like sodium hydride (NaH). semanticscholar.orgresearchgate.net This method has been used to prepare a variety of N-acylsulfonamides. semanticscholar.org Direct coupling of sulfonamides with carboxylic acids can also be facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net

Table 3: Examples of N-Alkylation and N-Acylation Reactions

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Sulfonamide | N-Acylbenzotriazole, NaH | N-Acylation | N-Acylsulfonamide | semanticscholar.orgresearchgate.net |

Formation of Sulfonamide Derivatives

The sulfamoyl group is a type of sulfonamide, and its synthesis often starts from a sulfonyl chloride. The synthesis of sulfamoylbenzoic acids can be achieved by the chlorosulfonation of benzoic acid, followed by reaction with an amine. nih.gov For instance, 2-substituted benzene (B151609) sulfonamides-carboxamides are synthesized starting from the chlorosulfonation of benzoic acids to form a sulfonyl chloride, which is then treated with various amines like cyclopropylamine or morpholine to yield the corresponding sulfamoylbenzoic acids. nih.gov

The sulfonamide nitrogen can also be part of a heterocyclic ring system. For example, the reaction of a sulfonamide benzoic acid with 1,2-diaminophenyl can lead to the formation of a benzimidazole (B57391) derivative. nih.gov These reactions highlight the versatility of the sulfamoyl group in synthesizing a diverse range of sulfonamide derivatives.

Table 4: Synthesis of Sulfonamide Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Chlorosulfonylated benzoic acid | Cyclopropylamine, Morpholine, p-Bromoaniline | Sulfamoylbenzoic acids | nih.gov |

Reaction with Aldehydes and Ketones (e.g., Schiff Base Formation)

The reaction of this compound with aldehydes and ketones can lead to the formation of Schiff bases, also known as imines. This transformation typically involves the condensation of the primary amine of the sulfonamide group with the carbonyl group of an aldehyde or ketone. nih.govnih.gov The reaction mechanism generally proceeds via a two-step process: the initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by the acid- or base-catalyzed dehydration of this intermediate to yield the stable imine or Schiff base. nih.govyoutube.com

The formation of the characteristic azomethine group (-C=N-) is a key feature of this reaction. nih.gov The reactivity of aldehydes and ketones in these condensation reactions can vary, with aldehydes generally being more reactive than ketones. libretexts.org The reaction conditions, such as the choice of solvent and catalyst, can significantly influence the yield and rate of Schiff base formation. youtube.com For instance, the reaction often occurs under acidic or basic conditions. youtube.com

Schiff bases derived from salicylaldehyde (B1680747) derivatives and various amines have been synthesized and are noted for their potential applications in coordination chemistry and biological systems. nih.govnih.gov For example, Schiff bases prepared from 3-amino-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione have shown cytotoxic activities. nih.gov Similarly, Schiff bases derived from the reaction of amino acid methyl esters with salicylaldehyde derivatives have demonstrated strong activity against different cancer cells. nih.gov

The table below summarizes the key aspects of Schiff base formation.

| Reactant 1 | Reactant 2 | Product Type | Key Functional Group Formed | General Conditions |

| Primary Amine (e.g., from sulfonamide) | Aldehyde or Ketone | Schiff Base (Imine) | Azomethine (-C=N-) | Acid or Base Catalysis |

Reactions at the Hydroxyl Functionality

The phenolic hydroxyl group in this compound is a key site for various chemical transformations, including alkylation, acylation, and chelation.

O-Alkylation: This reaction involves the introduction of an alkyl group onto the oxygen atom of the hydroxyl group. The process typically requires a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion, which then reacts with an alkylating agent (e.g., an alkyl halide). Common bases used include potassium carbonate (K₂CO₃) and sodium hydride (NaH) in solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov The choice of base and solvent system can be crucial for achieving high yields. nih.gov For instance, the use of K₂CO₃ in DMF at elevated temperatures has been reported to give good yields for O-alkylation reactions. nih.gov

O-Acylation: This reaction introduces an acyl group (R-C=O) to the hydroxyl oxygen, forming an ester. Acylating agents such as acyl chlorides or anhydrides are commonly used, often in the presence of a base to neutralize the acid byproduct. nih.gov Chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions, for example, using anhydrous trifluoroacetic acid (CF₃CO₂H) as the reaction medium. nih.gov This method takes advantage of the protonation of amine functionalities, allowing the hydroxyl group to react selectively. nih.gov

The following table outlines the general conditions for these reactions.

| Reaction | Reagents | Typical Conditions | Product |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Solvent (e.g., DMF, THF), often heated | Ether |

| O-Acylation | Acyl chloride or Anhydride, Base or Acid | Varies depending on method | Ester |

The presence of the hydroxyl and carboxylic acid groups in an ortho position makes this compound a potential chelating agent for various metal ions. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. The stability of the resulting metal complexes is influenced by factors such as the nature of the metal ion, the pH of the solution, and the ligand-to-metal ratio. researchgate.net

Studies on similar molecules, such as o-sulfamoylbenzoic acid, have shown the formation of stable complexes with transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The coordination often involves the oxygen atoms of the carboxylate and the sulfonamide groups. researchgate.net In the case of 2-hydroxybenzoic acid (salicylic acid), complex formation with Fe(III) has been extensively studied, revealing the formation of various complex species. researchgate.net The ability of Schiff bases derived from hydroxybenzaldehydes to form stable metal complexes is also well-documented, with applications in catalysis and materials science. nih.govchemsociety.org.ng

The table below summarizes the metal complex formation capabilities.

| Ligand Type | Metal Ions | Potential Coordination Sites |

| This compound | Transition Metals (e.g., Fe, Cu, Ni, Co, Zn) | Hydroxyl oxygen, Carboxylate oxygen, Sulfonamide nitrogen/oxygen |

Aromatic Ring Functionalization

The aromatic ring of this compound is susceptible to further functionalization through electrophilic aromatic substitution and selective halogenation reactions. The existing substituents (hydroxyl, carboxyl, and sulfamoyl groups) direct the position of incoming electrophiles.

Common EAS reactions include nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions typically require a catalyst to generate a strong electrophile. masterorganicchemistry.com For example, nitration is often carried out with a mixture of nitric acid and sulfuric acid. The regioselectivity of further substitution will be determined by the combined electronic and steric effects of the existing substituents.

Selective halogenation of the aromatic ring can be achieved using various halogenating agents. The high reactivity of the phenol (B47542) ring often leads to polyhalogenation. However, by carefully controlling the reaction conditions and the choice of reagent, selective mono- or di-halogenation can be achieved. The hydroxyl group's strong activating and directing effect will favor substitution at the positions ortho and para to it. Given the existing substitution pattern, the remaining open positions on the ring would be targeted for halogenation.

Derivatization Strategies and Analog Design

Principles of Rational Design for Analogues

Rational drug design for analogs of 2-hydroxy-3-sulfamoylbenzoic acid leverages an understanding of its structure-activity relationships (SAR). This involves computational modeling and the application of established medicinal chemistry principles to guide the synthesis of more potent and selective compounds. nih.gov

Isosteric replacement is a key strategy in modifying the sulfamoylbenzoic acid scaffold. This involves substituting atoms or groups with others that have similar physical or chemical properties, with the goal of enhancing the molecule's biological activity or physicochemical properties. drughunter.com A classic example is the interchangeability of a thiophene (B33073) and a benzene (B151609) ring. sci-hub.se In the context of the sulfamoylbenzoic acid scaffold, isosteric replacement of the -S- group with -NH-SO2 has been explored. nih.gov This modification, guided by computational modeling, aims to create analogs with improved binding affinity and specificity for their intended biological targets. nih.govnih.gov

The success of isosteric replacement is highly dependent on the specific biological context, and not all substitutions will lead to favorable outcomes. drughunter.comnih.gov Therefore, a panel of isosteres is often screened to identify the most promising candidates. nih.gov

Scaffold hopping is a powerful technique used to discover structurally novel compounds by modifying the central core of a known active molecule. uniroma1.it This approach can lead to compounds with completely different chemical cores that still bind to the same biological target. uniroma1.itniper.gov.in The goals of scaffold hopping include improving affinities, selectivities, physicochemical properties, and generating new patentable analogs. uniroma1.it Strategies for scaffold hopping can range from minor modifications, such as replacing or swapping heteroatoms in a ring system (a 1° hop), to more significant changes like ring opening or closure (a 2° hop). nih.govbhsai.org

Scaffold extension involves adding new functional groups or extending existing side chains to explore new binding interactions within the target's active site. For instance, modifying the phenyl head group of a sulfamoyl benzoic acid analogue by introducing electron-donating or electron-withdrawing groups can significantly impact its activity. nih.gov Similarly, adding dicarboxy groups to the head group has been investigated to improve potency. nih.gov

Synthesis of Key Derivative Classes

The synthesis of derivatives of this compound targets the carboxylic acid, sulfonamide, and hydroxyl groups to create a diverse range of analogs.

The carboxylic acid group of this compound can be readily converted to esters and amides. Esterification can be achieved through various methods, including reaction with alcohols under acidic conditions. nih.gov Amide formation is often accomplished through standard coupling reactions. nih.govnih.gov For instance, sulfamoylbenzoic acids can be subjected to carbodiimide (B86325) coupling conditions using reagents like EDC with a catalytic amount of DMAP. nih.gov This method has proven effective for coupling with various anilines and primary and secondary aliphatic amines. nih.gov Another approach involves converting the carboxylic acid to its more reactive acid chloride, which can then be reacted with an amine in the presence of a base like triethylamine. google.com

A facile method for activating hydroxy-substituted carboxylic acids without prior protection of the hydroxyl group involves the use of benzotriazole (B28993) chemistry to form N-acylbenzotriazole intermediates. nih.gov These intermediates can then be used to synthesize a wide variety of amides and esters in high yields. nih.gov

The sulfonamide nitrogen of the this compound scaffold is a key site for derivatization. N-substituted sulfonamide derivatives can be synthesized by reacting the corresponding sulfonyl chloride with a variety of primary and secondary amines. nih.govptfarm.plresearchgate.net This reaction is often carried out in an aqueous medium. nih.gov The choice of the amine substituent is critical, as it can significantly influence the biological activity of the resulting compound. For example, substituting the sulfonamide nitrogen with residues like naphthyl, naphthylmethyl, or indolylalkyl moieties has been explored to increase inhibitory potency against specific enzymes. researchgate.net

The hydroxyl group on the benzoic acid ring provides another handle for derivatization. O-substitution can be achieved through various etherification reactions. For instance, the hydroxyl group can be reacted with alkyl halides in the presence of a base to form the corresponding ethers. This strategy allows for the introduction of a wide range of substituents, which can modulate the compound's lipophilicity, steric bulk, and hydrogen bonding capacity, thereby influencing its pharmacological properties.

Hybrid Molecules Incorporating Heterocyclic Moieties

The incorporation of heterocyclic moieties into the this compound scaffold represents a key strategy in medicinal chemistry to explore new chemical space and modulate biological activity. Heterocycles, with their diverse electronic properties and ability to participate in various intermolecular interactions, can significantly influence the pharmacokinetic and pharmacodynamic profile of the parent molecule. chemrj.org

The synthesis of such hybrid molecules can be achieved through several synthetic routes, targeting the functional groups of this compound—the carboxylic acid, the hydroxyl group, and the sulfamoyl group. For instance, the carboxylic acid can be converted to an acid chloride, which then readily reacts with amino-functionalized heterocycles to form a stable amide linkage. google.com Similarly, the sulfamoyl group can be a point of modification.

A notable example, although based on the isomeric 5-sulfamoylbenzoic acid, is the synthesis of derivatives carrying a heterocyclic substituent. In this approach, the heterocyclic moiety is introduced via reaction with a suitably functionalized benzoic acid derivative. google.com This general strategy can be adapted for this compound. For instance, a nitrogen-containing heterocycle can be directly linked to the benzene ring. researchcommons.org The synthesis of various nitrogen heterocycles often involves cascade reactions, which can be designed to incorporate the this compound core. rsc.org

The types of heterocyclic systems that can be incorporated are vast and include, but are not limited to:

Nitrogen Heterocycles: Such as pyridines, pyrimidines, imidazoles, and fused systems like indoles. chemrj.orgresearchgate.net These can introduce basic centers, hydrogen bond donors/acceptors, and aromatic stacking capabilities. chemrj.org

Strained Aza-Heterocycles: Three and four-membered rings like aziridines and azetidines can be used as synthetic intermediates to generate more complex heterocyclic systems through ring-opening reactions. nih.gov

The rationale for creating these hybrid molecules often lies in mimicking the interactions of known biologically active compounds or introducing novel binding motifs to interact with biological targets.

Combinatorial and Parallel Synthesis Approaches for Compound Libraries

To efficiently explore the structure-activity relationships (SAR) of this compound, combinatorial and parallel synthesis techniques are invaluable for generating large libraries of analogs. nih.gov These approaches allow for the systematic modification of the core scaffold at its various functional points.

A common strategy involves solid-phase synthesis, where the this compound core is attached to a solid support, typically a resin. nih.govresearchgate.net The benzoic acid functional group is a convenient anchor point for this attachment. nih.gov Once immobilized, the hydroxyl and sulfamoyl groups can be subjected to a variety of chemical transformations in a parallel or split-and-pool fashion to introduce diverse building blocks.

Key aspects of building a combinatorial library based on this compound include:

Solid Support: Resins like Merrifield or Wang resins can be used. The choice of resin and linker depends on the desired cleavage conditions to release the final compounds. google.com

Protecting Groups: To ensure selective reactions, the hydroxyl and sulfamoyl groups may require protection during certain synthetic steps.

Building Blocks: A wide array of reagents, such as carboxylic acids, amines, and sulfonyl chlorides, can be used to react with the functional groups of the scaffold, leading to a large and diverse library of final compounds.

An example of a similar approach is the combinatorial synthesis of a library based on 3-amino-5-hydroxybenzoic acid, where the amino and hydroxy positions were variably substituted using a split/combine method on a solid phase. nih.gov This demonstrates the feasibility of applying such techniques to substituted benzoic acid cores. Automated synthesizers can further accelerate the process of generating these libraries. beilstein-journals.orgnih.gov

Influence of Structural Modifications on Chemical Reactivity

The chemical reactivity of this compound is determined by the interplay of its three key functional groups: the carboxylic acid, the phenolic hydroxyl group, and the sulfamoyl group. Modifications to these groups or the aromatic ring can significantly alter the molecule's electronic properties and, consequently, its reactivity.

Influence on Acidity:

Electron-Withdrawing Groups: The sulfamoyl group (-SO₂NH₂) is a strong electron-withdrawing group. This effect increases the acidity of both the carboxylic acid and the phenolic hydroxyl group by stabilizing their respective conjugate bases through inductive effects and resonance. openstax.orglibretexts.org Any modification that enhances the electron-withdrawing nature of this group would further increase acidity.

Electron-Donating Groups: The hydroxyl group (-OH) is an electron-donating group by resonance, which can counteract the electron-withdrawing effect of the other substituents to some extent.

Substituent Position: The relative positions of the substituents are crucial. For instance, ortho-substituted benzoic acids can exhibit unique acidity trends due to steric effects and the potential for intramolecular hydrogen bonding. researchgate.net In this compound, an intramolecular hydrogen bond can form between the hydroxyl group and the carboxylic acid, influencing its acidity.

Interactive Data Table: Effect of Substituents on the Acidity of p-Substituted Benzoic Acids libretexts.org

| Substituent (Y) | Ka x 10⁻⁵ | pKa | Effect on Acidity |

| –NO₂ | 39 | 3.41 | Increases |

| –CN | 28 | 3.55 | Increases |

| –CHO | 18 | 3.75 | Increases |

| –Br | 11 | 3.96 | Increases |

| –Cl | 10 | 4.0 | Increases |

| –H | 6.46 | 4.19 | Baseline |

| –CH₃ | 4.3 | 4.34 | Decreases |

| –OCH₃ | 3.5 | 4.46 | Decreases |

| –OH | 3.3 | 4.48 | Decreases |

This table illustrates general trends. The exact effect on this compound would be a composite of the influences of all its substituents.

Reactivity of Functional Groups:

The reactivity of each functional group can be selectively targeted for derivatization:

Carboxylic Acid: Can undergo esterification or amidation. The reactivity of the carboxyl group is enhanced by the electron-withdrawing substituents on the ring.

Hydroxyl Group: Can be alkylated or acylated. Its nucleophilicity is influenced by the electronic environment.

Sulfamoyl Group: The N-H protons are acidic and can be deprotonated, allowing for N-alkylation or N-acylation.

Understanding these structure-reactivity relationships is fundamental for the rational design of new analogs of this compound with desired chemical and biological properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecular systems.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govufv.br It has been successfully applied to study substituted benzoic acids to understand properties like gas-phase acidity and the effects of different functional groups on the benzene (B151609) ring. nih.gov For 2-Hydroxy-3-sulfamoylbenzoic acid, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to obtain an optimized molecular geometry and electronic properties. ufv.brresearchgate.net

Studies on related molecules show that DFT can accurately predict how substituents influence the electronic properties and reactivity. For instance, electron-withdrawing groups on a benzoic acid ring are known to increase acidity. nih.gov The sulfamoyl (-SO₂NH₂) and hydroxyl (-OH) groups on the this compound molecule would be analyzed for their inductive and resonance effects on the electron density distribution across the aromatic ring and the acidity of the carboxylic proton. nih.gov DFT calculations provide a robust framework for quantifying these electronic effects.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high kinetic stability and low reactivity, whereas a small gap indicates a more reactive molecule. niscpr.res.in

For sulfamoylbenzoic acid derivatives, the HOMO is typically distributed over the benzene ring and the electron-donating groups, while the LUMO is often located on the electron-withdrawing moieties. In a computational study of a related compound, 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, the HOMO and LUMO energies were calculated using the B3LYP/6-31G(d,p) method. researchgate.net The distribution of these orbitals highlights the regions of the molecule most likely to be involved in chemical reactions. researchgate.netnih.gov

Below is a table showing representative FMO data for a related benzoic acid derivative, illustrating the typical values obtained from such calculations. niscpr.res.in

| Parameter | Energy (eV) | Description |

| EHOMO | -6.303 | Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons. |

| ELUMO | -2.243 | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | 4.06 | Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. niscpr.res.in |

This data is for a representative benzoic acid derivative and serves as an illustration of typical FMO analysis results. niscpr.res.in

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). uni-muenchen.dewisc.edu This method is used to analyze hyperconjugative interactions and charge delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions quantifies their importance.

A second-order perturbation theory analysis within the NBO framework provides stabilization energies for key donor-acceptor interactions, as shown in the illustrative table below for a related compound. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | σ(C-C) | 5.2 | Lone Pair → Antibond (Ring) |

| LP (N) | σ(S-O) | 18.5 | Lone Pair → Antibond (Sulfamoyl) |

| π (C=C) | π(C=C) | 20.1 | π → π (Intra-ring) |

This data is representative and illustrates the types of interactions and stabilization energies identified through NBO analysis for molecules with similar functional groups.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. actascientific.com The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent different potential values. Red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. niscpr.res.in

For a molecule like this compound, MEP analysis would reveal the most negative potential concentrated around the oxygen atoms of the carboxyl and sulfamoyl groups, as these are the most electronegative atoms. researchgate.net These sites are the primary locations for hydrogen bonding and interactions with electrophiles. Conversely, the most positive potential would be found around the acidic hydrogen of the carboxylic acid and the hydrogen of the hydroxyl group, identifying them as the primary sites for nucleophilic attack or deprotonation. researchgate.netresearchgate.net MEP analysis is a powerful indicator for understanding intermolecular interactions and substituent effects. rsc.org

Conformational Analysis and Stability Predictions

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and predicts their relative stabilities. libretexts.org For this compound, the key torsional angles involve the rotation of the carboxylic acid and sulfamoyl groups relative to the benzene ring.

Computational studies on ortho-substituted benzoic acids have shown that the orientation of the carboxylic group (whether the O=C-O-H dihedral angle is near 0° or 180°) significantly impacts stability. nih.govresearchgate.net The presence of the ortho-hydroxyl group allows for the possibility of a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid, which would heavily favor a planar conformation and increase its stability. Similarly, the rotation of the S-C bond of the sulfamoyl group would be analyzed to find the minimum energy conformation. DFT calculations are used to map the potential energy surface by systematically rotating these bonds, allowing for the identification of the global minimum energy conformer and the energy barriers between different conformers. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. researchgate.netmwjscience.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. rsc.org The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. Predicted shifts for this compound would help in assigning the signals in an experimental spectrum, especially for the aromatic protons and carbons, whose chemical shifts are sensitive to the electronic effects of the substituents.

IR Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. These calculated frequencies correspond to the vibrational modes (stretching, bending) observed in an experimental IR spectrum. For this molecule, key predicted vibrations would include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and the symmetric and asymmetric stretches of the SO₂ group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. mwjscience.com This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The analysis would identify the key transitions, such as π→π* transitions within the aromatic system, and how they are influenced by the hydroxyl and sulfamoyl substituents.

The comparison between calculated and experimental spectra is a powerful approach for structural elucidation and validation of the computational models used. researchgate.net

Non-Linear Optical (NLO) Property Theoretical Prediction

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in laser technology, optical data storage, and telecommunications. The prediction of NLO properties through computational methods is a crucial step in identifying promising candidates. Theoretical investigations into the NLO properties of molecules like this compound are often carried out using quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov

These computational studies typically involve calculating the molecule's hyperpolarizability, a measure of its NLO response. The presence of both electron-donating (hydroxyl and sulfamoyl groups) and electron-withdrawing (carboxylic acid group) moieties attached to the aromatic ring in this compound suggests the potential for significant NLO activity. The intramolecular charge transfer between these groups, facilitated by the π-conjugated system of the benzene ring, is a key factor that can enhance hyperpolarizability.

Theoretical models can simulate the response of the molecule to an external electric field, providing values for the first and second hyperpolarizabilities (β and γ, respectively). These calculated values can then be compared with those of known NLO materials to assess the potential of this compound for NLO applications. Furthermore, computational analysis can explore how modifications to the molecular structure, such as the introduction of different substituent groups, might optimize its NLO properties. nih.gov

Computational Modeling in Chemical and Medicinal Chemistry Design

Computational modeling has become an indispensable tool in the design and discovery of new therapeutic agents. For this compound and its derivatives, these in silico approaches offer a rapid and cost-effective means to evaluate their potential as drug candidates.

Ligand-Based and Structure-Based Virtual Screening Approaches

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.govnih.gov VS can be broadly categorized into two approaches: ligand-based and structure-based. nih.gov

Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional (3D) structure of the target protein is unknown, but a set of molecules with known activity is available. LBVS relies on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, LBVS could be used to screen for analogs with potentially improved activity by comparing their structural and physicochemical properties to known active compounds. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be utilized. researchgate.net This approach involves docking candidate molecules into the binding site of the target protein to predict their binding affinity and orientation. researchgate.net For instance, if this compound is being investigated as an inhibitor of a specific enzyme, SBVS can be used to screen a database of compounds to find others that may bind to the same target with higher affinity. researchgate.net

Combined, these virtual screening strategies provide a powerful platform for identifying novel drug candidates from vast chemical libraries, accelerating the initial stages of drug discovery. nih.gov

Molecular Docking Studies for Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict how a small molecule, such as this compound, interacts with the binding site of a target protein. nih.govmdpi.com

These studies provide valuable insights into the binding mode and affinity of a ligand. For example, docking studies of 2-hydroxybenzoic acid derivatives have been instrumental in understanding their interaction with enzymes like SIRT5, a member of the sirtuin family of proteins. nih.gov Such studies have revealed that the carboxylate and hydroxyl groups of the 2-hydroxybenzoic acid moiety can form crucial hydrogen bonds and electrostatic interactions with specific amino acid residues in the active site of the target protein. nih.gov

By visualizing the docked pose, medicinal chemists can understand the key interactions driving binding, such as hydrogen bonds, hydrophobic interactions, and salt bridges. This information is critical for the rational design of more potent and selective inhibitors. For instance, if a docking study reveals an unoccupied pocket in the binding site, the structure of this compound could be modified to include a functional group that can favorably interact with that pocket, thereby enhancing its binding affinity. researchgate.net

Pharmacophore Modeling and Lead Optimization Guided by Computation

Pharmacophore modeling is another important computational tool in drug discovery. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Starting from a set of active molecules, a pharmacophore model can be generated to capture their common features. This model can then be used to screen virtual libraries for new compounds that match the pharmacophore, or to guide the optimization of existing leads like this compound. nih.gov For instance, a pharmacophore model could highlight the critical spatial arrangement of the hydroxyl, carboxylic acid, and sulfamoyl groups for a specific biological activity.

Computational guidance is also invaluable in the lead optimization phase. Once a promising lead compound is identified, computational methods can be used to predict how structural modifications will affect its properties, such as binding affinity, selectivity, and pharmacokinetic profile. This iterative process of computational prediction followed by chemical synthesis and biological testing can significantly accelerate the development of a drug candidate. nih.govnih.gov

In Silico Biochemical Property Assessment

Before a compound can be considered for clinical development, it is crucial to assess its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. In silico ADMET prediction has become an integral part of the drug discovery process, as it allows for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, thereby reducing the risk of late-stage failures. nih.gov

Various computational models and online servers are available to predict a wide range of ADMET properties for a given molecule. nih.gov For this compound, these tools can be used to estimate properties such as:

Absorption: Prediction of oral bioavailability and intestinal absorption. nih.gov

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Assessment of potential for mutagenicity, carcinogenicity, and other toxic effects. nih.gov

These in silico predictions, while not a substitute for experimental testing, provide a valuable preliminary assessment of the drug-likeness of this compound and its derivatives, helping to prioritize compounds for further development. nih.govnih.gov

Biological Activity and Structure Activity Relationships in Vitro

Enzyme Inhibition Studies (In vitro)

Urease Inhibition Mechanisms

Direct studies on the urease inhibitory activity of 2-Hydroxy-3-sulfamoylbenzoic acid were not found in the reviewed literature. However, research on structurally related sulfamoylbenzoic acid derivatives provides insight into the potential of this class of compounds as urease inhibitors.

A study on Schiff bases derived from a 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid scaffold demonstrated significant urease inhibitory action. These compounds were synthesized and tested for their ability to inhibit urease, an enzyme implicated in the pathogenesis of diseases caused by ureolytic bacteria like Helicobacter pylori. The rationale is that inhibiting urease can be a therapeutic strategy for managing conditions such as peptic ulcers and gastritis.

The in vitro anti-urease activity of these derivatives was evaluated, and several compounds showed potent inhibition. For instance, a derivative featuring a phenylmethanol substitution exhibited the highest anti-urease capability with an IC₅₀ value of 0.26 ± 0.09 µM. The structure-activity relationship (SAR) analysis suggested that the presence and nature of substituents on the phenyl ring attached to the sulfamoylbenzoic acid core are critical for the inhibitory activity. The resonance effects of these substituents, such as methoxy (B1213986) groups, appeared to enhance the reactivity and, consequently, the inhibitory potential of the compounds.

| Compound Derivative | IC₅₀ (µM) |

|---|---|

| Aldehyde-based Schiff bases | 0.32 ± 0.02 to 1.68 ± 0.24 |

| Derivative with phenylmethanol substitution | 0.26 ± 0.09 |

Cytosolic Phospholipase A2α (cPLA2α) Inhibition

While direct data for this compound is not available, extensive research has been conducted on N,N-disubstituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α (cPLA2α). bohrium.com cPLA2α is a key enzyme in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. bohrium.com

In a ligand-based virtual screening, a 4-sulfamoylbenzoic acid derivative was identified as a micromolar inhibitor of cPLA2α. bohrium.com Subsequent structural modifications aimed to improve this potency. It was found that replacing substituents on the sulfonamide nitrogen with various moieties, including naphthyl, indolylalkyl, and differently substituted phenyl groups, did not uniformly lead to a significant increase in activity. bohrium.com However, structural convergence towards known potent inhibitors resulted in derivatives with submicromolar IC₅₀ values against cPLA2α. bohrium.com For example, certain sulfamoyl benzoic acid derivatives demonstrated IC₅₀ values in the submicromolar range. bohrium.com

| Compound Class | Activity Range |

|---|---|

| N,N-disubstituted 4-sulfamoylbenzoic acid derivatives | Micromolar to Submicromolar IC₅₀ values bohrium.com |

Carbonic Anhydrase Inhibition

There is no specific information on the carbonic anhydrase (CA) inhibitory activity of this compound in the searched literature. However, studies on related compounds, such as 4-chloro-3-sulfamoyl-benzenecarboxamides, demonstrate that the sulfamoylbenzoic acid scaffold is a basis for potent CA inhibitors. nih.gov

Derivatives were synthesized by reacting 4-chloro-3-sulfamoyl benzoic acid with amino acids or dipeptides. nih.gov These compounds were tested against three human carbonic anhydrase isozymes: hCA I, hCA II, and hCA IV. Several of these derivatives displayed high affinity for hCA II and hCA IV, the two isozymes involved in the secretion of aqueous humor in the eye. nih.gov The inhibition was observed in the low nanomolar range for these isozymes. nih.gov Interestingly, some of the 4-chloro-3-sulfamoyl benzenecarboxamides showed a higher affinity for hCA I than for the typically more avid hCA II isozyme. nih.gov Organic sulfamates, which feature a sulfonamide group linked to a benzene (B151609) ring via an oxygen atom, also represent a class of CA inhibitors, with some showing Kᵢ values against CA-II in the nanomolar range. nih.gov

| Compound Class | Target Isozymes | Inhibitory Activity |

|---|---|---|

| 4-chloro-3-sulfamoyl-benzenecarboxamides | hCA I, hCA II, hCA IV | Low nanomolar affinity for hCA II and hCA IV nih.gov |

| Organic sulfamates | CA-II | Kᵢ of 7 nM for representative compound AHR-16329 nih.gov |

Receptor Agonist and Antagonist Activity (In vitro)

Lysophosphatidic Acid Receptor (LPAR) Modulation (e.g., LPA2 Agonism)

The sulfamoyl benzoic acid (SBA) scaffold has been identified as a promising template for developing specific agonists for the Lysophosphatidic Acid Receptor 2 (LPA2). acs.org LPA2 is a G protein-coupled receptor that mediates anti-apoptotic and protective effects, making its agonists potential therapeutic agents. acs.orgnih.gov

Researchers have synthesized a series of SBA analogues and evaluated their activity at LPA receptors. While the initial lead compound, GRI977143, showed some LPA2 agonism, it was not specific. acs.org Through systematic modifications, a structure-activity relationship was developed. Key findings include the importance of a four-carbon chain linker and the presence of an electron-withdrawing group, such as a chloro group, meta to the carboxylic acid on the benzoic acid ring for potent and specific LPA2 agonism. acs.org This optimization led to the development of the first non-lipid specific agonist of LPA2 with picomolar affinity. acs.org These agonists are being explored for their potential as radioprotectants and for other therapeutic uses. nih.gov

| Compound | Activity | Potency |

|---|---|---|

| GRI977143 | LPA2 Agonist / LPA3 Antagonist | Micromolar range acs.org |

| Optimized SBA Analogue (e.g., compound 11d) | Specific LPA2 Agonist | Picomolar affinity acs.org |

Antimicrobial Activity (In vitro)

Direct studies on the antimicrobial properties of this compound are not available in the reviewed scientific literature. However, related sulfamoylbenzoic acid derivatives have been shown to possess dual-action capabilities, acting as both urease inhibitors and antibacterial agents.

The same 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid derivatives tested for urease inhibition were also evaluated for their antibacterial potential against various virulent bacterial strains. The aim was to identify a lead compound for treating gastrointestinal diseases where both urease activity and bacterial presence are factors. The derivatives exhibited dose-dependent antibacterial activity, with some showing zones of inhibition comparable to the standard antibiotic doxycycline. For example, certain aldehyde Schiff base derivatives showed significant antibacterial effects against four different bacterial strains, with one derivative demonstrating a greater effect against Staphylococcus aureus than another in a dose-dependent manner.

| Derivative | Bacterial Strain | Activity |

|---|---|---|

| Aldehyde Schiff base derivative 4a | Staphylococcus aureus | Zone of inhibition: 13.23 - 17.54 mm (dose-dependent) |

| Various derivatives | Multiple virulent strains | Dose-dependent zones of inhibition |

Antibacterial Efficacy Against Gram-Positive Strains (e.g., S. aureus, B. subtilis)

Derivatives of sulfonamides have demonstrated notable antibacterial properties. nih.gov For instance, certain sulfonamide derivatives have shown significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus (S. aureus) and Bacillus subtilis (B. subtilis). nih.govnih.gov The antibacterial action of some of these compounds is linked to their ability to disrupt the bacterial cell membrane, leading to the leakage of cellular contents. nih.gov In studies involving peptide derivatives from Bacillus subtilis, strong antibacterial efficacy against S. aureus was observed, which involved altering the membrane potential and triggering the production of reactive oxygen species. nih.gov Some plant-derived extracts containing phenolic compounds have also shown the ability to inhibit the growth of S. aureus by disrupting cell membrane integrity and preventing biofilm formation. usda.gov

| Compound/Extract | Bacterial Strain | Activity | Source |

| Sulfonamide Derivatives | S. aureus | Significant Inhibition | nih.gov |

| Peptide from B. subtilis | S. aureus ATCC 25923 | Strong Efficacy | nih.gov |

| Bischofia javanica ethanol (B145695) extract | S. aureus | MIC of 2.60 mg/mL | usda.gov |

| Unconjugated Bile Salts | S. aureus | Membrane Disruption | nih.gov |

Antibacterial Efficacy Against Gram-Negative Strains (e.g., E. coli, P. aeruginosa, S. thyphi)

The effectiveness of this compound derivatives extends to Gram-negative bacteria, a group known for its challenging outer membrane. Studies on various sulfonamide derivatives have reported antibacterial activity against Escherichia coli (E. coli), Pseudomonas aeruginosa (P. aeruginosa), and Salmonella typhi (S. typhi). nih.gov For example, certain Schiff bases of sulfonamides have shown significant activity against multidrug-resistant isolates of E. coli and S. typhi. nih.gov The minimum inhibitory concentration (MIC) for one such derivative against an MDR isolate of E. coli was found to be 128 µg/mL. nih.gov The mechanism of action for some compounds has been suggested to involve altered surface structure of the bacterial cells. nih.gov

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Source |

| Sulfonamide Schiff Base 1a | MDR E. coli | 128 | nih.gov |

| Sulfonamide Schiff Base 1a | MDR S. typhi | 250 | nih.gov |

| Sulfonamide Schiff Base 1a | E. coli ATCC 25922 | 250 | nih.gov |

| Sulfonamide Schiff Base 1a | S. typhi MTCC 734 | 256 | nih.gov |

Antifungal Efficacy (e.g., C. albicans, A. niger, A. clavatus)

In addition to antibacterial properties, derivatives of this class have been investigated for their antifungal potential. nih.govnih.gov Studies have shown that certain derivatives can be effective against fungal species like Candida albicans (C. albicans) and Aspergillus niger (A. niger). nih.govnih.govresearchgate.net For example, some 2-aminobenzoic acid derivatives demonstrated synergistic effects when combined with fluconazole (B54011) against a resistant C. albicans isolate. nih.gov The mechanism for some antifungal agents is thought to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov

| Compound Type | Fungal Strain | Observed Effect | Source |

| 2-Aminobenzoic Acid Derivatives | C. albicans | Synergistic with fluconazole | nih.gov |

| Dibenzo-1,4-dioxine-2-acetyloxime Derivatives | Aspergillus spp. | MICs of 1.2-4 µg/mL | nih.gov |

| N-(2-hydroxybenzylidene) pyridine-2-amine Complexes | Aspergillus fumigatus, Mucor sp. | Active against tested isolates | researchgate.net |

Antimalarial Activity

The structural framework of sulfonamides has also been a basis for the development of antimalarial agents. nih.govnih.gov Research into derivatives has revealed promising activity against malaria parasites. For instance, a derivative of this compound, specifically a morpholine (B109124) amide derivative of SKM13, demonstrated enhanced antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro. nih.gov The half-maximal inhibitory concentration (IC50) of one such derivative, SAM13-2HCl, was 44.9 nM against the 3D7 strain and 282.1 nM against the K1 strain. nih.gov

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents. nih.govnih.gov

Positional and Substituent Effects on Bioactivity

Systematic SAR studies have shown that modifications at various sites on the benzamide (B126) scaffold can significantly impact biological activity. nih.gov The nature and position of substituents on the phenyl rings are critical. While single methyl or halogen groups are sometimes tolerated, larger modifications often lead to a loss of activity. nih.gov For instance, in a series of 2-sulfonamidebenzamides, it was evident that extensive modifications to the benzamide phenyl ring were not well-tolerated. nih.gov Conversely, in other scaffolds, the presence of a methyl group on a sulfonamide derivative was shown to have a significant positive effect on its antioxidant activity. nih.gov

Exploration of Substitutions on the Sulfonamide Nitrogen

The sulfonamide nitrogen atom presents another key site for modification. Research has indicated that alkylation of the sulfonamide nitrogen is a tolerated modification in certain molecular contexts. nih.gov This flexibility allows for the introduction of various groups to fine-tune the compound's properties. For example, the synthesis of 2-sulfonamidebenzamides often involves coupling an anthranilic acid with a sulfonyl chloride to form the sulfonamide, which can then be further modified. nih.gov Similarly, the synthesis of other biologically active sulfonamides has involved reacting sulfanilamide (B372717) derivatives with other molecules to create more complex structures with varied activities. nih.gov

Influence of Aromatic Ring Substitutions on Activity

The biological activity of this compound is intrinsically linked to its molecular structure, which consists of a salicylic (B10762653) acid core (2-hydroxybenzoic acid) functionalized with a sulfamoyl group (-SO₂NH₂) at the third position. Structure-activity relationship (SAR) studies on related benzoic acid and sulfonamide derivatives have demonstrated that modifications to the aromatic ring can profoundly alter the compound's biological efficacy and target specificity.

The foundational 2-hydroxybenzoic acid scaffold is crucial, as the carboxyl and adjacent hydroxyl groups are often essential for binding to target proteins, such as sirtuin deacetylase 5 (SIRT5) nih.gov. In studies of 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors, these two groups were found to be critical for maintaining activity nih.gov.

For the broader class of sulfonamides, SAR studies reveal several key principles that likely apply to this compound:

N1-Sulfonamide Substitution : The nitrogen atom of the sulfamoyl group (termed N1) plays a vital role. Substitution on this nitrogen with heterocyclic rings has been shown to produce highly potent drugs, such as sulfamethoxazole (B1682508) and sulfadiazine. youtube.com This is a common strategy to enhance antibacterial activity and improve pharmacokinetic properties. youtube.com

Aromatic Amino Group : In many antibacterial sulfonamides, a primary amino group at the 4-position (para to the sulfamoyl group) is essential for activity, as it mimics the native bacterial substrate, para-aminobenzoic acid (PABA). youtube.com The absence of this group in this compound suggests it may not primarily target PABA-utilizing pathways unless it acts as a prodrug or has a different mechanism.

Aromatic Ring Core : The benzene ring itself is a critical scaffold. Moving the sulfamoyl group from the para-position to other positions, or replacing the benzene ring with other structures, generally leads to a loss of activity in classical sulfonamides.

The table below summarizes the general structure-activity relationships for antibacterial sulfonamides, which provide a framework for understanding how substitutions on a related scaffold influence activity.

| Structural Feature | Modification | Effect on Antibacterial Activity |

| N4 Amino Group | Must be a free, primary amine (or a prodrug that converts to one) | Essential for activity; substitution leads to inactive compounds |

| Aromatic Ring | Must be a para-substituted benzene ring | Critical for mimicking PABA; alterations reduce or abolish activity |

| Sulfonamide Group | Must be directly attached to the benzene ring | Essential for the core pharmacophore |

| N1 Amide Nitrogen | Substitution with electron-withdrawing heterocyclic rings | Generally increases potency and improves pKa for better solubility |

Proposed Mechanisms of Biological Action at the Molecular Level (In vitro)

Based on its structural features, this compound is proposed to exert its biological effects through several potential in vitro mechanisms, primarily by acting as an enzyme inhibitor.

A primary proposed mechanism is the inhibition of folic acid synthesis . This is the classic mechanism for sulfonamide antibacterial agents. youtube.com Bacteria must synthesize their own folic acid from PABA, a process involving the enzyme dihydropteroate (B1496061) synthetase. microbenotes.com Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of this enzyme, halting the production of dihydrofolic acid, a crucial precursor for DNA and protein synthesis. microbenotes.commhmedical.comnih.gov The sulfamoylbenzoic acid moiety of the title compound is structurally analogous to PABA, suggesting it could function similarly to inhibit this vital bacterial metabolic pathway. nih.gov

Another plausible mechanism is the inhibition of carbonic anhydrases (CAs) . Sulfonamides are a well-known class of CA inhibitors. The deprotonated sulfamoyl group (-SO₂NH⁻) binds to the zinc ion (Zn²⁺) located in the enzyme's active site, effectively blocking its function. Various isomers of sulfamoylbenzoic acid, such as 4-sulfamoylbenzoic acid, have been identified as inhibitors of human carbonic anhydrase isozymes including CA I, CA II, CA VA, and CA VB. sigmaaldrich.comsigmaaldrich.com Given this precedent, this compound is likely to exhibit inhibitory activity against various CA isoforms.

A third potential mechanism is the inhibition of lipoxygenases (LOX) . These enzymes are involved in inflammatory pathways. cabidigitallibrary.org Various hydroxybenzoic acid derivatives have been shown to inhibit LOX enzymes like 5-LOX and 15-LOX, suggesting that the salicylic acid portion of the molecule could contribute to anti-inflammatory activity by this mechanism. nih.govnih.govresearchgate.net

Target Identification and Validation in In vitro Systems

The identification of specific molecular targets for this compound relies on in vitro screening and assays, often guided by the known targets of its structural components.

Carbonic Anhydrases (CAs) are a validated target for compounds containing the sulfamoylbenzoic acid scaffold. For instance, 2,4-dichloro-5-sulfamoylbenzoic acid has been explicitly identified as an inhibitor of human Carbonic Anhydrase I (CA-I) and Carbonic Anhydrase II (CA-II) in vitro. Similarly, 4-sulfamoylbenzoic acid is known to interact with several human CA isozymes. sigmaaldrich.comsigmaaldrich.com These findings strongly support the hypothesis that CA enzymes are a direct target for this compound.

Sirtuins , specifically the deacetylase SIRT5, have been identified as a target for derivatives of 2-hydroxybenzoic acid. nih.gov An initial screening identified a 2-hydroxybenzoic acid derivative as a selective SIRT5 inhibitor. Subsequent optimization, which maintained the core 2-hydroxybenzoic acid structure, led to compounds with a 10-fold improvement in potency. nih.gov This validates SIRT5 as a potential target, with the activity stemming from the salicylic acid portion of the molecule.

Lipoxygenases (LOX) are another class of validated targets. Various plant extracts rich in hydroxybenzoic acids, as well as isolated compounds, have demonstrated inhibitory activity against lipoxygenases in vitro. cabidigitallibrary.orgmdpi.com For example, linoleyl hydroxamic acid, a derivative of linoleic acid, showed potent inhibition of 12-LOX and 15-LOX with IC₅₀ values of 0.6 µM and 0.02 µM, respectively, while being a much weaker inhibitor of cyclooxygenases (COX). nih.govnih.gov This suggests that the hydroxybenzoic acid moiety could direct this compound to inhibit LOX enzymes selectively.

The table below lists potential in vitro targets for this compound based on validated targets for its structural analogs.

| Potential Target Enzyme | Relevant Structural Moiety | Validated Inhibitor Analog | Reference |

| Dihydropteroate Synthetase | Sulfamoylbenzoic Acid | Sulfonamides (general class) | microbenotes.commhmedical.com |

| Carbonic Anhydrase I & II | Sulfamoylbenzoic Acid | 2,4-Dichloro-5-sulfamoylbenzoic acid | |

| Sirtuin 5 (SIRT5) | 2-Hydroxybenzoic Acid | Substituted 2-hydroxybenzoic acids | nih.gov |

| 12-Lipoxygenase (12-LOX) | Hydroxybenzoic Acid | Linoleyl hydroxamic acid | nih.govnih.gov |

| 15-Lipoxygenase (15-LOX) | Hydroxybenzoic Acid | Linoleyl hydroxamic acid | nih.govnih.gov |

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies

Traditional methods for synthesizing substituted benzoic acids often involve harsh conditions or multiple steps. google.comsciencemadness.org The future of producing 2-hydroxy-3-sulfamoylbenzoic acid and its derivatives lies in the adoption of more efficient, selective, and sustainable synthetic strategies. Modern techniques are being explored to overcome the limitations of classical approaches like the oxidation of alkylbenzenes with strong oxidants such as potassium permanganate. google.comyoutube.com

Advanced methodologies that hold promise include:

Transition Metal-Catalyzed Reactions: Techniques like palladium-catalyzed carboxylation offer pathways to synthesize benzoic acid derivatives under milder conditions. numberanalytics.com

Flow Chemistry: This approach allows for the continuous production of chemical compounds in a reactor, offering superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods.

Photocatalytic and Electrochemical Synthesis: These methods utilize light or electrical energy to drive chemical reactions, often providing highly selective transformations with a reduced environmental footprint. numberanalytics.com

Biocatalysis: The use of enzymes as catalysts can provide exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions, representing a green alternative for key synthetic steps.

Table 1: Comparison of Synthetic Methodologies for Benzoic Acid Derivatives

| Feature | Traditional Batch Synthesis | Advanced Methodologies (e.g., Flow Chemistry, Catalysis) |

| Efficiency | Often lower yields, multi-step processes. google.com | Higher yields, potentially fewer steps. researchgate.net |

| Scalability | Can be challenging and hazardous. | More straightforward and safer to scale up. |

| Control | Limited control over heat and mass transfer. | Precise control over temperature, pressure, and mixing. |

| Safety | Higher risk with large volumes of reagents. | Improved safety due to smaller reaction volumes at any given time. |

| Sustainability | Often requires stoichiometric, harsh reagents. google.comsciencemadness.org | Utilizes catalytic amounts of reagents, often under milder conditions. numberanalytics.com |

Exploration of Novel Sulfamoylbenzoic Acid Scaffolds with Unique Properties